![molecular formula C18H21N5O B12910238 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-55-2](/img/structure/B12910238.png)
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound belonging to the acridine family, known for its broad spectrum of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final product is purified using column chromatography on silica with ethyl acetate as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting specific oligonucleotide sequences.
Biology: Acts as a DNA intercalator, stabilizing DNA duplexes and aiding in the study of DNA interactions.
Medicine: Investigated as an antitumor agent due to its ability to inhibit topoisomerase I and II enzymes.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The dual specificity for topoisomerase I and II enzymes allows it to overcome certain types of multidrug resistance .
Comparaison Avec Des Composés Similaires
Amsacrine: Another topoisomerase inhibitor with a similar mechanism of action.
Doxorubicin: A widely used chemotherapeutic agent that also intercalates with DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): An acridine derivative with antitumor activity.
Uniqueness: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual topoisomerase I/II specificity, which enhances its ability to overcome multidrug resistance in cancer cells . Additionally, its strong DNA intercalation properties make it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
89459-55-2 |
|---|---|
Formule moléculaire |
C18H21N5O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
6,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)14-5-3-4-13-16(20)12-7-6-11(19)10-15(12)22-17(13)14/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |
Clé InChI |
UZHVEQZSNGCIFP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)N)N=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


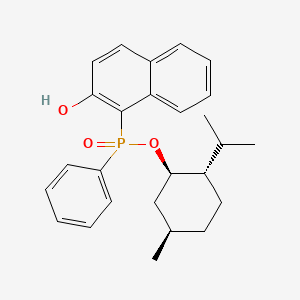
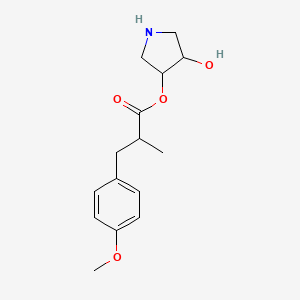


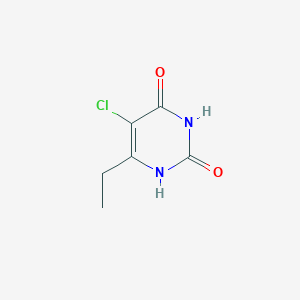
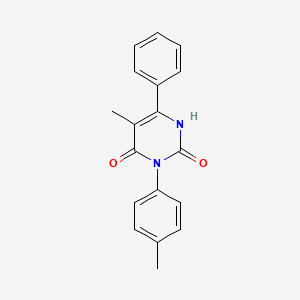
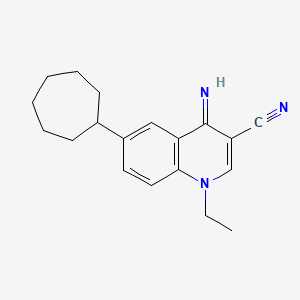
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)


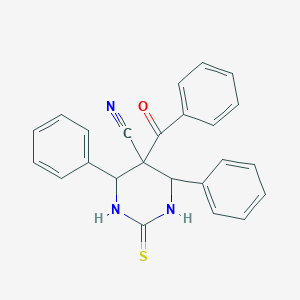


![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)
